Core Structure Impact: Predicted Lipophilicity (cLogP) Comparison vs. Mepixanox
The replacement of the xanthone oxygen in mepixanox with the acridone's N-H group significantly reduces the compound's predicted lipophilicity, a major factor governing membrane permeability, protein binding, and pharmacokinetic profile. The target acridone compound exhibits a lower predicted octanol-water partition coefficient compared to the close xanthone analog . This difference is crucial for projects requiring a less lipophilic core for property optimization.
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.80 (ChemDraw prediction) |
| Comparator Or Baseline | Mepixanox (CAS 17854-59-0): cLogP 3.49 |
| Quantified Difference | ΔcLogP = -0.69 log units for the target compound, indicating significantly lower lipophilicity. |
| Conditions | Calculated using ChemDraw Professional 21.0 by ChemSrc for the target compound and by ChemSpider for mepixanox . |
Why This Matters
A lower cLogP is often associated with improved aqueous solubility and a better developability profile, making this scaffold a preferred starting point for hit-to-lead programs over more lipophilic xanthone analogs.
